An In-depth Technical Guide to 3-amino-N-cyclohexyl-2-methylbenzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-amino-N-cyclohexyl-2-methylbenzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-N-cyclohexyl-2-methylbenzamide, a compound with potential applications in medicinal chemistry and drug discovery. While direct literature on this specific molecule is scarce, this document extrapolates from established chemical principles and data on analogous structures to present a reliable guide for its synthesis, characterization, and potential biological evaluation. We will delve into a plausible synthetic pathway, predict its key physicochemical and spectroscopic properties, and discuss potential avenues for research based on the known activities of related aminobenzamide and N-cyclohexylbenzamide derivatives. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an attractive moiety for designing molecules that can effectively interact with biological targets. The substitution pattern on the aromatic ring and the nature of the amide substituent can be systematically varied to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Substituted aminobenzamides, in particular, have garnered significant interest due to their diverse biological activities, which include antimicrobial, antifungal, and antitumor properties.[1][2][3] The amino group can serve as a crucial interaction point or as a handle for further chemical modification. Similarly, the N-cyclohexyl moiety is often incorporated into drug candidates to enhance lipophilicity, which can improve cell membrane permeability and oral bioavailability.[4][5]
This guide focuses on the specific, yet under-documented molecule, 3-amino-N-cyclohexyl-2-methylbenzamide. By leveraging the extensive knowledge base surrounding its constituent fragments, we aim to provide a robust framework for its scientific exploration.
Physicochemical and Structural Properties
While experimental data for 3-amino-N-cyclohexyl-2-methylbenzamide is not publicly available, we can predict its key properties based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO.[5] |
| SMILES | CC1=C(C(=CC=C1)N)C(=O)NC2CCCCC2 |
| InChI | InChI=1S/C14H20N2O/c1-10-8-6-7-9-11(15)12(10)14(17)16-13-4-2-3-5-13/h6-9,13H,2-5,15H2,1H3,(H,16,17) |
Proposed Synthesis and Purification
The synthesis of 3-amino-N-cyclohexyl-2-methylbenzamide can be logically approached through a two-step process involving the synthesis of the key intermediate, 3-amino-2-methylbenzoic acid, followed by an amide coupling reaction with cyclohexylamine.
Synthesis of 3-amino-2-methylbenzoic acid
The precursor, 3-amino-2-methylbenzoic acid, can be synthesized from the commercially available 2-methyl-3-nitrobenzoic acid via catalytic hydrogenation.[6]
Experimental Protocol:
-
Reaction Setup: In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (1 equivalent) in ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 12-16 hours at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain a pure white solid.[6]
Amide Coupling to Yield 3-amino-N-cyclohexyl-2-methylbenzamide
The final product can be synthesized by coupling 3-amino-2-methylbenzoic acid with cyclohexylamine using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC).[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-methylbenzoic acid (1 equivalent) and cyclohexylamine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution. A catalytic amount of a coupling additive like 4-dimethylaminopyridine (DMAP) can be included to improve the reaction rate.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Extraction: Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 3-amino-N-cyclohexyl-2-methylbenzamide.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 3-amino-N-cyclohexyl-2-methylbenzamide.
Structural Characterization: Predicted Spectroscopic Data
The identity and purity of the synthesized 3-amino-N-cyclohexyl-2-methylbenzamide would be confirmed using a combination of spectroscopic techniques.[8][9] Based on the proposed structure, the following spectral data can be anticipated:
¹H NMR Spectroscopy
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Aromatic Protons: Signals in the range of 6.5-7.5 ppm, corresponding to the three protons on the substituted benzene ring. The coupling patterns will depend on their relative positions.
-
Amine Protons (NH₂): A broad singlet around 3.5-5.0 ppm, which is exchangeable with D₂O.
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Amide Proton (NH): A doublet in the range of 7.5-8.5 ppm, coupling with the adjacent proton on the cyclohexyl ring.
-
Cyclohexyl Protons: A series of multiplets in the aliphatic region (1.0-4.0 ppm). The proton attached to the nitrogen will appear as a distinct multiplet further downfield.
-
Methyl Protons (CH₃): A singlet around 2.0-2.5 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.
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Aromatic Carbons: Six signals in the aromatic region (110-150 ppm).
-
Cyclohexyl Carbons: Signals in the aliphatic region (20-60 ppm).
-
Methyl Carbon (CH₃): A signal around 15-25 ppm.
Infrared (IR) Spectroscopy
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N-H Stretching (Amine and Amide): Two distinct bands in the region of 3200-3500 cm⁻¹.
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C=O Stretching (Amide I): A strong absorption band around 1630-1680 cm⁻¹.
-
N-H Bending (Amide II): A band around 1510-1570 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 232 or 233).
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the cyclohexyl group and cleavage of the amide bond.
Diagram of the Characterization Workflow:
Caption: Workflow for the purification and structural elucidation of the target compound.
Potential Applications in Drug Development
Given the biological activities of structurally related compounds, 3-amino-N-cyclohexyl-2-methylbenzamide represents a promising starting point for several therapeutic areas.
-
Antimicrobial Agents: Numerous aminobenzamide derivatives have demonstrated significant antibacterial and antifungal properties.[1][2][3][10] The specific substitution pattern of the target molecule could lead to novel mechanisms of action or improved efficacy against resistant strains.
-
Anticancer Agents: Substituted benzamides are a well-established class of histone deacetylase (HDAC) inhibitors, which are being explored as anticancer therapeutics.[11][12] The structural features of 3-amino-N-cyclohexyl-2-methylbenzamide could allow it to interact with the active site of HDACs or other cancer-related targets.
-
Enzyme Inhibitors: The benzamide core can be designed to target a variety of enzymes. For instance, N-cyclohexylbenzamide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic disorders.[4]
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of 3-amino-N-cyclohexyl-2-methylbenzamide.
Conclusion
While 3-amino-N-cyclohexyl-2-methylbenzamide remains a largely unexplored chemical entity, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and drawing parallels with structurally similar compounds, researchers can confidently embark on the investigation of this promising molecule. The detailed protocols and predicted data presented herein are intended to facilitate its entry into the drug discovery pipeline and unlock its potential therapeutic value.
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